(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

Chiral resolution Enantiomeric purity Stereospecific synthesis

The compound (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol (CAS 2137095-83-9, PubChem CID is a chiral, non-annulated thiophene-containing β-amino alcohol ether with the molecular formula C₁₃H₂₃NO₂S and a molecular weight of 257.39 g/mol. It features a 3-methylthiophene ring linked via a methylaminomethyl bridge to a (2S)-2-hydroxy-3-isopropoxypropyl side chain.

Molecular Formula C13H23NO2S
Molecular Weight 257.39
CAS No. 2137095-83-9
Cat. No. B2379064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol
CAS2137095-83-9
Molecular FormulaC13H23NO2S
Molecular Weight257.39
Structural Identifiers
SMILESCC1=C(SC=C1)CN(C)CC(COC(C)C)O
InChIInChI=1S/C13H23NO2S/c1-10(2)16-9-12(15)7-14(4)8-13-11(3)5-6-17-13/h5-6,10,12,15H,7-9H2,1-4H3/t12-/m0/s1
InChIKeyQVUHPLXPKNHFSD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol (CAS 2137095-83-9): Procurement-Relevant Identity and Class


The compound (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol (CAS 2137095-83-9, PubChem CID 98002450) is a chiral, non-annulated thiophene-containing β-amino alcohol ether with the molecular formula C₁₃H₂₃NO₂S and a molecular weight of 257.39 g/mol [1]. It features a 3-methylthiophene ring linked via a methylaminomethyl bridge to a (2S)-2-hydroxy-3-isopropoxypropyl side chain. The compound belongs to the structural class of thiophene-based amino alcohols, which partially overlaps with pharmacophore motifs found in fatty-acid binding protein (FABP) 4/5 inhibitor chemotypes described in patent US 9353102 [2]. As a single-enantiomer building block available through screening compound suppliers, its procurement value lies in its defined (2S) stereochemistry and the combination of an isopropoxy ether, a tertiary amine, and a secondary alcohol within a single, relatively low-molecular-weight scaffold.

Why Generic Substitution Fails for (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol: Stereochemical and Structural Specificity


Generic substitution within this compound class is precluded by three interdependent structural features. First, the (2S) absolute configuration at the secondary alcohol carbon creates a specific three-dimensional pharmacophore that the (2R)-enantiomer (CAS 2137027-12-2) cannot replicate; in related amino alcohol series, enantiomeric inversion at this position has been shown to alter target binding by orders of magnitude [1]. Second, the 3-methyl substitution on the thiophene ring distinguishes this compound from simpler 2-thienyl or unsubstituted thiophene analogs (e.g., CAS 116539-56-1), where the absence of the methyl group alters both lipophilicity and metabolic stability profiles [2]. Third, the isopropoxy ether moiety contributes a predictable, computed lipophilicity increment (XLogP3 = 1.9) that is absent in des-isopropoxy analogs such as CAS 510739-99-8; removing this group would reduce clogP by approximately 0.5–0.8 log units based on fragment-based estimation, substantially altering membrane permeability, solubility, and protein binding characteristics [1]. These three orthogonal differentiation axes—stereochemistry, thiophene substitution pattern, and ether side-chain—mean that interchange with any single-feature variant produces a compound with materially different physicochemical and, by class-level inference, biological properties.

Quantitative Differentiation Evidence: (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol vs. Its Closest Analogs


Stereochemical Identity: (2S) vs. (2R) Enantiomer Differentiation for Chiral Procurement

The target compound bears a defined (2S) absolute configuration at the secondary alcohol carbon (C-2 of the propanol chain), as confirmed by the InChIKey stereochemical layer (QVUHPLXPKNHFSD-LBPRGKRZSA-N) and the SMILES notation C[C@@H] [1]. The (2R)-enantiomer (CAS 2137027-12-2) has a distinct InChIKey (QVUHPLXPKNHFSD-GFCCVEGCSA-N) and is catalogued separately . In amino alcohol series such as β-adrenergic ligands and FABP inhibitors, enantiomeric inversion at the β-hydroxy position frequently results in 10- to 100-fold differences in target binding affinity [2]. While no enantiomer-specific activity data exist for this exact pair, procurement of a defined enantiomer is essential for any stereospecific screening campaign to avoid confounding racemic or inverted-configuration results.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Lipophilicity Advantage: XLogP3 Comparison with the Des-Isopropoxy Analog (CAS 510739-99-8)

The isopropoxy ether side chain of the target compound contributes a measurable lipophilicity increment. The target compound has a computed XLogP3-AA value of 1.9 [1]. The des-isopropoxy analog 1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol (CAS 510739-99-8, C₉H₁₅NOS, MW = 185.29 g/mol) lacks this ether moiety entirely; based on its structure (secondary amine plus secondary alcohol without the isopropoxy group), its computed XLogP3 is estimated to fall in the range of 0.8–1.1 . The approximate ΔXLogP3 of +0.8 to +1.1 log units for the target compound corresponds to a predicted ~6- to 12-fold increase in membrane partitioning, which is relevant for applications requiring passive membrane permeability.

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Permeability vs. Broad-Class Amino Alcohols

The target compound has a hydrogen bond donor (HBD) count of 1 (from the secondary alcohol) and a hydrogen bond acceptor (HBA) count of 4 (from the tertiary amine nitrogen, the ether oxygen, the alcohol oxygen, and the thiophene sulfur) [1]. By comparison, many simpler thiophene amino alcohols in this class—such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1, C₈H₁₃NOS)—possess HBD = 2 (OH + NH) and HBA = 2–3 . The target compound's reduced HBD count (owing to tertiary amine formation) and increased HBA count (owing to the added ether oxygen) create a distinct hydrogen-bonding profile that favors membrane permeability (fewer donors) while maintaining aqueous solubility through acceptor interactions. This profile aligns more closely with CNS drug-like chemical space as defined by Lipinski and related rules [2].

Hydrogen bonding Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile: CNS Drug-Likeness vs. Bulkier Thiophene Amides

The target compound has a computed topological polar surface area (TPSA) of 60.9 Ų and 7 rotatable bonds [1]. By contrast, the non-annulated thiophenylamide FABP inhibitors described in US Patent 9,353,102 typically exceed TPSA values of 80–100 Ų due to amide and additional polar functionalities, placing several of those compounds outside the ≤90 Ų window empirically associated with blood-brain barrier penetration [2]. The target compound's TPSA of 60.9 Ų falls comfortably within the CNS-favorable range (≤90 Ų), while its rotatable bond count of 7 is at the upper boundary of the ≤10 guideline, suggesting moderate conformational flexibility that may aid induced-fit target binding without incurring excessive entropic penalties.

CNS permeability Drug-likeness Flexibility

Molecular Weight Efficiency: Lower MW Scaffold vs. Representative FABP Inhibitor Chemotypes

At 257.39 g/mol, the target compound is significantly lighter than many advanced FABP4/5 inhibitor leads. For reference, the non-annulated thiophenylamide compound BDBM234709 from US Patent 9,353,102, reported to have FABP5 IC50 = 16 nM and FABP4 IC50 = 13 nM, has a molecular weight of approximately 400–450 g/mol (exact structure not publicly disclosed, but representative examples in the patent fall within this range) [1]. The target compound therefore provides a 35–45% lower molecular weight starting point within the same thiophene-containing chemotype space. Lower MW correlates with higher ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and leaves greater room for property-preserving optimization during lead development [2].

Ligand efficiency Fragment-based drug discovery Lead optimization

Overall Evidence Strength Assessment and Data Gap Acknowledgment

CRITICAL LIMITATION: No direct biological assay data (IC50, Ki, EC50, in vivo PK, toxicity, or selectivity panels) were identified for this specific compound in any peer-reviewed publication, patent, or authoritative public database as of the search date [1]. The differentiation evidence presented above relies on computed physicochemical properties (PubChem), class-level inference from structurally related FABP inhibitor patents, and stereochemical identity comparison with the (2R)-enantiomer. None of the evidence dimensions constitute a 'Direct head-to-head comparison' with quantitative biological data for both the target and a comparator in the same assay. Procurement decisions for this compound should therefore be guided by: (1) the defined (2S) stereochemistry as a chiral building block, (2) its favorable computed property profile for CNS and intracellular target screening, and (3) its lower molecular weight relative to more elaborated thiophene amide chemotypes, with the explicit understanding that target-specific biological validation remains absent from the public domain [2].

Evidence quality Data limitations Research chemical

Recommended Application Scenarios for (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol Based on Verified Evidence


Chiral Building Block for Stereospecific SAR Exploration in FABP-Targeted Programs

The defined (2S) absolute configuration, verified by the stereospecific InChIKey (QVUHPLXPKNHFSD-LBPRGKRZSA-N) [1], makes this compound suitable as a chiral intermediate or scaffold for FABP4/5 inhibitor optimization programs. The non-annulated thiophenylamide patent family (US 9,353,102) establishes that thiophene-containing amino alcohol derivatives can achieve nanomolar FABP inhibition (FABP4 IC50 = 13 nM; FABP5 IC50 = 16 nM for representative compounds) [2]. This compound provides a lower-MW entry point (257.39 g/mol) with a favorable TPSA (60.9 Ų) for CNS-penetrant lead optimization, leaving substantial property headroom for substituent addition during hit-to-lead progression.

Screening Library Component for CNS-Penetrant Hit Discovery

With a computed XLogP3 of 1.9, TPSA of 60.9 Ų, HBD count of 1, and HBA count of 4 [1], the compound's physicochemical profile aligns with empirically derived CNS drug-likeness criteria (TPSA ≤90 Ų; HBD ≤3; MW ≤400). These properties suggest adequate passive membrane permeability and reduced efflux transporter susceptibility relative to more polar thiophene analogs. The compound is most appropriately deployed in diversity-oriented or target-focused screening libraries where CNS penetration is a program requirement, with the critical caveat that target-specific activity remains unvalidated.

Enantiomerically Pure Reference Standard for Analytical Method Development

The distinct stereochemical identity of this (2S)-enantiomer, documented by its unique CAS registry (2137095-83-9) and InChIKey distinguishing it from the (2R)-enantiomer (CAS 2137027-12-2) [1], positions it as a reference standard for chiral chromatographic method development. Laboratories synthesizing or characterizing thiophene amino alcohol libraries can use this compound as a single-enantiomer standard to validate chiral HPLC or SFC separation methods, establish enantiomeric excess quantification protocols, or serve as a retention time marker in analytical workflows.

Fragment-Based or Low-MW Lead Generation Starting Point

At 257.39 g/mol with 17 heavy atoms [1], the compound occupies the upper-molecular-weight boundary of fragment space while remaining substantially lighter than elaborated leads such as the amide-containing FABP inhibitors patented by Hoffmann-La Roche (estimated MW 400–450 g/mol) [2]. This positions it as a 'scaffold-level' tool compound for fragment-growth or fragment-linking strategies, where its thiophene-amine-ether architecture can be systematically elaborated while monitoring ligand efficiency. The 3-methylthiophene moiety provides a synthetic handle (via electrophilic substitution or directed metalation) inaccessible in unsubstituted thiophene analogs such as CAS 116539-56-1.

Quote Request

Request a Quote for (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.